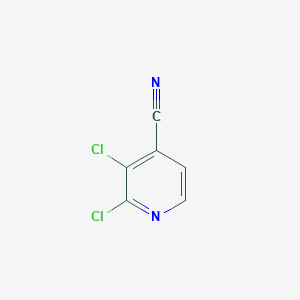

2,3-Dichloroisonicotinonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

2,3-dichloropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRFGNCWSFAQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597894 | |

| Record name | 2,3-Dichloropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184416-82-8 | |

| Record name | 2,3-Dichloropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of Dihaloisonicotinonitrile Scaffolds

Nucleophilic Aromatic Substitution (SNAr) Reactions of Dihaloisonicotinonitriles

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 2,3-dichloroisonicotinonitrile. masterorganicchemistry.compharmdguru.com In these reactions, a nucleophile replaces a leaving group, in this case, a chloride atom, on the aromatic pyridine (B92270) ring. masterorganicchemistry.compharmdguru.com The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. nih.govlibretexts.org The presence of electron-withdrawing groups on the aromatic ring, such as the nitrile group and the nitrogen atom in the pyridine ring, activates the substrate towards nucleophilic attack. masterorganicchemistry.comncrdsip.com Chloro-substituted isonicotinonitriles are noted to be more reactive in SNAr reactions compared to their fluoro-analogs due to the weaker carbon-chlorine bond.

The regioselectivity of SNAr reactions on dihaloisonicotinonitriles is a critical aspect, determining which of the two halogen atoms is preferentially substituted. This selectivity is governed by a combination of electronic and steric factors.

The regioselectivity of nucleophilic aromatic substitution (SNAr) on dihalopyridine systems is significantly influenced by both steric and electronic factors. wuxiapptec.com Generally, nucleophilic attack is favored at the most electron-deficient carbon atom. baranlab.org The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom in this compound deactivates the ring for electrophilic substitution but activates it for nucleophilic substitution. masterorganicchemistry.com

The position of substitution is dictated by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate. Electron-withdrawing groups positioned ortho or para to the leaving group enhance the rate of reaction by stabilizing this intermediate. masterorganicchemistry.comncrdsip.com In the case of this compound, both chlorine atoms are ortho and meta to the electron-withdrawing nitrile group, and ortho and para to the ring nitrogen, leading to a complex interplay of activating effects.

Steric hindrance also plays a crucial role. nih.gov Bulky nucleophiles or large substituents on the pyridine ring can direct the incoming nucleophile to the less sterically hindered position. nih.govrsc.org For instance, in reactions of pentachloropyridine, the site of substitution can switch from the electronically favored C4 position to the C2 position when a sterically demanding nucleophile like diethylamine (B46881) is used instead of smaller nucleophiles like alkoxides or ammonia. nih.govrsc.org

Quantum mechanical calculations, such as the analysis of Lowest Unoccupied Molecular Orbital (LUMO) energies and electrostatic potential (ESP) maps, can provide predictive insights into the regioselectivity of SNAr reactions. nih.govwuxiapptec.com The carbon atom with the larger LUMO lobe or more positive electrostatic potential is generally the preferred site for nucleophilic attack. nih.govwuxiapptec.com

The solvent environment can exert a profound influence on the regioselectivity of SNAr reactions. researchgate.netresearchgate.net This phenomenon, known as solvatochromism, arises from differential solvation of the ground state reactants and the transition state. niscpr.res.in The Kamlet-Taft equation is a linear solvation energy relationship used to correlate reaction rates or equilibria with solvent properties. researchgate.netniscpr.res.inmdpi.com It describes the solvent effect as a linear combination of the solvent's hydrogen-bond donating ability (α), hydrogen-bond accepting ability (β), and polarity/polarizability (π*). researchgate.netniscpr.res.inmdpi.com

For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the regioselectivity was successfully predicted by the Kamlet-Taft equation. researchgate.net The analysis revealed that the solvent's hydrogen-bond acceptor basicity (β parameter) was the dominant factor influencing which position was substituted. researchgate.net A switch in regioselectivity from a 16:1 preference for the 2-isomer in a low-β solvent like dichloromethane (B109758) to a 2:1 preference for the 6-isomer in a high-β solvent like DMSO was observed. researchgate.net This highlights the critical role of specific solvent-solute interactions, such as hydrogen bonding, in directing the outcome of the reaction. researchgate.net

Table 1: Kamlet-Taft Parameters for Common Solvents

| Solvent | α (Hydrogen-Bond Donating Ability) | β (Hydrogen-Bond Accepting Ability) | π* (Polarity/Polarizability) |

| Dichloromethane | 0.13 | 0.10 | 0.82 |

| Acetonitrile | 0.19 | 0.31 | 0.75 |

| Dimethyl Sulfoxide (DMSO) | 0.00 | 0.76 | 1.00 |

| Ethanol | 0.83 | 0.77 | 0.54 |

| Methanol | 0.93 | 0.62 | 0.60 |

This table presents a selection of Kamlet-Taft parameters for illustrative purposes. The values are compiled from various sources and may vary slightly depending on the experimental method used for their determination.

In many SNAr reactions, a base is employed to deprotonate a protic nucleophile (e.g., an alcohol or amine), thereby increasing its nucleophilicity and facilitating the reaction. However, the base itself can also play a more direct catalytic role. acsgcipr.org Base-catalyzed SNAr reactions have been reported for heteroaromatic systems, where the base can influence not only the rate but also the regioselectivity of the substitution. acsgcipr.orgarkat-usa.org For example, in the reaction of methyl 2,6-dichloronicotinate with phenols, the use of a nucleophilic catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) led to a high degree of regioselectivity. acsgcipr.org While specific examples detailing base-catalyzed SNAr processes for this compound are not extensively documented in the provided search results, the principles observed in similar dihalopyridine systems are applicable. arkat-usa.org

Regioselectivity of Substitution at Pyridine Positions

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile methodology for forming carbon-carbon and carbon-heteroatom bonds, and dihaloisonicotinonitrile scaffolds are excellent substrates for these transformations. eie.grnih.govmdpi.com These reactions typically involve a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Palladium-catalyzed C-N cross-coupling, commonly known as the Buchwald-Hartwig amination, is a widely used method for the synthesis of aryl amines from aryl halides. uwindsor.caorganic-chemistry.org This reaction has been successfully applied to the amination of this compound and related dihalopyridines. arkat-usa.orgberkeley.edu

The reaction typically employs a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with a phosphine (B1218219) ligand. uwindsor.ca The choice of ligand is crucial for the success of the reaction, influencing catalyst activity, stability, and selectivity. berkeley.edu A variety of phosphine ligands have been developed for the Buchwald-Hartwig amination, including bulky, electron-rich ligands like tri-tert-butylphosphine (B79228) and bidentate ligands like BINAP. arkat-usa.orgberkeley.edu A base, such as sodium tert-butoxide or cesium carbonate, is also required to facilitate the reaction. uwindsor.ca

In the context of this compound, palladium-catalyzed amination offers a route to selectively introduce an amino group at either the C2 or C3 position, depending on the reaction conditions and the ligand used. For instance, the reaction of 2,6-dichloroisonicotinonitrile (B184595) with 4-chlorophenol (B41353) under Pd₂(dba)₃/BINAP catalysis resulted in the displacement of both chlorine atoms, demonstrating the high reactivity of this scaffold in cross-coupling reactions. arkat-usa.org While this specific example involves a C-O coupling, the principles are directly transferable to C-N coupling. The ability to perform these reactions under relatively mild conditions and with a high degree of functional group tolerance makes palladium-catalyzed amination a cornerstone of modern synthetic chemistry. uwindsor.caorganic-chemistry.org

Table 2: Common Components in Palladium-Catalyzed Amination

| Component | Examples | Role in Reaction |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, [Pd(C₃H₅)Cl]₂ | Source of the active Pd(0) catalyst |

| Ligand | P(t-Bu)₃, BINAP, XPhos, SPhos | Stabilizes the palladium center, influences reactivity and selectivity |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the amine nucleophile, facilitates reductive elimination |

| Solvent | Toluene, Dioxane, THF, DMF | Solubilizes reactants and catalyst, can influence reaction rate |

This table provides a general overview of the components typically used in Buchwald-Hartwig amination reactions.

Palladium-Catalyzed C-N Cross-Coupling (Amination)

Ligand Effects in Palladium-Mediated Aminations (e.g., BINAP, Xantphos)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. The reaction of this compound with amines is heavily influenced by the choice of phosphine ligand complexed to the palladium catalyst. These ligands are crucial for stabilizing the palladium center, facilitating the catalytic cycle, and preventing the formation of inactive catalyst species.

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): As a second-generation bidentate phosphine ligand, BINAP was instrumental in extending the scope of Buchwald-Hartwig aminations to include primary amines. Its chelation to the palladium center is believed to prevent the formation of inactive palladium-halide dimers after the initial oxidative addition step, thereby promoting a more efficient catalytic cycle. When applied to substrates like this compound, BINAP-based catalysts are effective, though they may require higher temperatures compared to more advanced ligands.

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): Xantphos is a third-generation, sterically hindered bidentate ligand known for its large natural bite angle. This structural feature is highly effective for promoting the reductive elimination step, which is often the rate-limiting step in C-N coupling reactions. For challenging substrates such as electron-deficient heteroaryl chlorides, Xantphos-based catalysts can offer improved yields and milder reaction conditions compared to earlier ligand systems. The use of Xantphos would be expected to facilitate the selective mono-amination of this compound at the more reactive C2 position.

The table below illustrates the expected impact of these ligands on a representative amination reaction.

| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Expected Outcome |

| BINAP | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100-110 | Good yield of mono-aminated product at C2. |

| Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 80-100 | Excellent yield of mono-aminated product at C2, potentially under milder conditions. |

Palladium-Catalyzed C-O Cross-Coupling (Etherification)

The palladium-catalyzed formation of aryl ethers, a reaction also developed under the Buchwald-Hartwig manifold, allows for the coupling of alcohols with aryl halides like this compound. This transformation is an important alternative to the classical Ullmann condensation. The coupling of aryl chlorides, in particular, is known to be more challenging than that of bromides or iodides and often requires more specialized catalyst systems.

The reaction involves the oxidative addition of the C-Cl bond to a Pd(0) center, followed by reaction with a metal alkoxide (formed from the alcohol and a strong base), and subsequent reductive elimination to yield the aryl ether. For substrates like this compound, the reaction is anticipated to proceed selectively at the C2 position. The development of sterically hindered biarylphosphine ligands, such as tBuBrettPhos, has been critical in achieving high efficiency for C-O couplings involving heteroaryl chlorides, even at room temperature, by minimizing side reactions like β-hydride elimination.

A typical etherification reaction is detailed in the following table.

| Aryl Halide | Alcohol | Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) |

| This compound | Phenol | t-BuBrettPhos | t-BuBrettPhos Pd G3 | K₃PO₄ | t-BuOH | 80-110 |

Suzuki-Miyaura Coupling Reactions Involving Isonicotinonitrile Derivatives

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds by reacting an organoboron species with an organic halide. For dihalopyridine substrates like this compound, the reaction demonstrates significant regioselectivity. Studies on related 2,3-dihalopyridines have established that oxidative addition of the palladium(0) catalyst occurs preferentially at the C2 position, which is activated by the adjacent ring nitrogen. ambeed.com

This allows for the selective synthesis of 2-aryl-3-chloroisonicotinonitrile derivatives. The reaction is typically carried out using a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand. A base, such as sodium carbonate or potassium phosphate, is required to activate the organoboron reagent for transmetalation.

Below are representative conditions for a Suzuki-Miyaura reaction.

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Product |

| This compound | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 2-Phenyl-3-chloroisonicotinonitrile |

Carbon-Boron Bond Formation from Halogenated Pyridine Substrates

The Miyaura borylation reaction is the premier method for converting aryl halides into arylboronic esters, which are key intermediates for subsequent Suzuki-Miyaura couplings. This transformation involves the palladium-catalyzed reaction of a halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂).

The reaction is applicable to halogenated pyridines, although the Lewis basicity of the pyridine nitrogen can sometimes interfere with the catalyst. The process requires a palladium catalyst, often PdCl₂(dppf), and a base such as potassium acetate (B1210297) (KOAc) to facilitate the catalytic cycle. Given the higher reactivity of the C2 position, the Miyaura borylation of this compound is expected to yield the corresponding 2-boryl-3-chloroisonicotinonitrile pinacol (B44631) ester. This product is a valuable building block for further diversification.

The table below outlines typical conditions for a Miyaura borylation.

| Aryl Halide | Boron Reagent | Catalyst System | Base | Solvent | Temperature (°C) |

| This compound | B₂pin₂ | PdCl₂(dppf) | KOAc | Dioxane | 80-100 |

Organometallic Reactions Utilizing Dihaloisonicotinonitriles

Reactions with Organozinc Reagents

The Negishi coupling provides a powerful method for C-C bond formation by reacting organozinc reagents with organic halides in the presence of a nickel or palladium catalyst. Organozinc compounds are known for their high functional group tolerance compared to more reactive organometallic reagents like Grignard or organolithium compounds.

For a substrate like this compound, a Negishi coupling would involve reaction with an organozinc halide (R-ZnX) and a palladium catalyst. Consistent with other cross-coupling reactions, the substitution is expected to occur selectively at the C2 position. The development of specialized ligands, such as XPhos, has enabled mild and efficient Negishi couplings of heteroaryl chlorides with a broad range of organozinc partners.

A representative Negishi coupling is outlined below.

| Aryl Halide | Organozinc Reagent | Catalyst System | Solvent | Temperature (°C) |

| This compound | Phenylzinc Chloride | Pd₂(dba)₃ / XPhos | THF | 60-80 |

Nitrile Group Reactivity and Transformations

While many transformations focus on the halo-substituents, the cyano (nitrile) group of this compound is also amenable to chemical modification. These transformations provide pathways to other important functional groups.

Reduction to Primary Amines: The nitrile group can be reduced to a primary amine (-CH₂NH₂). This is commonly achieved through catalytic hydrogenation using catalysts like palladium, platinum, or nickel under hydrogen pressure. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) can be used to effect the same transformation. This reaction converts the isonicotinonitrile derivative into a (aminomethyl)pyridine.

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (-COOH). This would convert this compound into 2,3-dichloroisonicotinic acid. This transformation provides access to another class of derivatives that can be used in further synthetic steps, such as amide bond formation.

Reduction to Aldehydes: The nitrile can be partially reduced to an aldehyde (-CHO) using specific reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by an aqueous workup. This provides a route to 2,3-dichloroisonicotinaldehyde (B1390827).

Reactivity of Electron-Withdrawing Nitrile Groups in Oxidative Addition

The this compound molecule presents a unique electronic landscape that influences its reactivity in oxidative addition reactions, a key step in many transition-metal-catalyzed cross-coupling processes. wikipedia.orglibretexts.org The electron-withdrawing nature of the nitrile group (-CN) significantly impacts the pyridine ring, rendering it more electrophilic. This electronic pull activates the carbon-chlorine (C-Cl) bonds, making them more susceptible to oxidative addition by a low-valent metal center, typically a palladium(0) complex in reactions like Suzuki or Sonogashira couplings. wikipedia.orgorganic-chemistry.org

In a typical palladium-catalyzed cross-coupling reaction, the catalytic cycle is initiated by the oxidative addition of an organohalide to a Pd(0) species. nih.govmdpi.com For this compound, the presence of two chlorine atoms offers two potential sites for this reaction. The relative reactivity of the C-Cl bonds at the C2 and C3 positions would be influenced by both steric and electronic factors. The strong electron-withdrawing properties of the nitrile group are known to make the pyridine ring more electrophilic, thereby activating the C-Cl bonds toward oxidative addition by palladium. nih.gov

Table 1: General Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | General Substrates | Catalyst System (Typical) | Key Step Involving Substrate |

| Suzuki Coupling | Aryl/vinyl halides, Aryl/vinyl boronic acids | Pd(0) complex, Base | Oxidative addition of the C-X bond to Pd(0) |

| Sonogashira Coupling | Aryl/vinyl halides, Terminal alkynes | Pd(0) complex, Copper(I) co-catalyst, Amine base | Oxidative addition of the C-X bond to Pd(0) |

Enzymatic Transformations (e.g., Nitrile Hydratase Applications)

Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides. nih.govmdpi.comnih.gov These enzymes have garnered significant industrial interest due to their high efficiency and selectivity under mild conditions. nih.gov NHases are broadly classified into two types based on the metal ion in their active site: iron-type (Fe-NHase) and cobalt-type (Co-NHase). mdpi.com

The substrate scope of nitrile hydratases can be broad, encompassing aliphatic, aromatic, and heterocyclic nitriles. mdpi.comnih.govresearchgate.net Some NHases have been shown to exhibit activity towards halogenated aromatic nitriles, making the enzymatic transformation of this compound to 2,3-dichloroisonicotinamide (B1389528) a plausible reaction. mdpi.comresearchgate.net The efficiency of such a transformation would depend on the specific enzyme and its ability to accommodate the di-substituted pyridine ring in its active site.

Research on the nitrile hydratase from Rhodococcus rhodochrous has shown that it can convert a variety of nitrile substrates. mdpi.com While some NHases show lower activity towards aromatic compounds compared to aliphatic ones, others have been identified with a preference for aromatic and even halogenated aromatic substrates. mdpi.com For instance, studies on the biotransformation of 2,6-dichlorobenzamide, a related halogenated aromatic amide, suggest that microorganisms capable of transforming such compounds exist. researchgate.net

Detailed research findings and data tables for the specific enzymatic transformation of this compound using nitrile hydratase are not available in the searched literature. However, based on the known activity of nitrile hydratases on analogous compounds, it is conceivable that a suitable NHase could be identified or engineered to perform this conversion. The resulting product, 2,3-dichloroisonicotinamide, is a potential precursor for 2,6-dichloroisonicotinic acid, a compound with reported biological activities. researchgate.netnih.gov

Table 2: General Characteristics of Nitrile Hydratases

| Enzyme Type | Metal Cofactor | General Substrate Preference | Potential Product from this compound |

| Co-NHase | Cobalt | Often show good activity on aromatic nitriles | 2,3-Dichloroisonicotinamide |

| Fe-NHase | Iron | Varies, some active on aromatic nitriles | 2,3-Dichloroisonicotinamide |

Derivatization and Functionalization Strategies Using Dihaloisonicotinonitrile Precursors

Synthesis of Tri- and Poly-functionalized Pyridine (B92270) Derivatives

The synthesis of tri- and poly-functionalized pyridine derivatives often utilizes 2,3-dichloroisonicotinonitrile as a key starting material. Palladium-catalyzed cross-coupling reactions are a primary method for introducing diverse substituents onto the pyridine ring. arkat-usa.org For instance, the sequential displacement of the chlorine atoms allows for the controlled introduction of aryl and heteroaryl groups. arkat-usa.org

A common strategy involves the initial conversion of the nicotinic acid precursor to the corresponding nitrile, 2,6-dichloroisonicotinonitrile (B184595), via amidation and subsequent dehydration. arkat-usa.org This activated intermediate is highly reactive towards cross-coupling reactions. arkat-usa.org For example, under Pd2dba3/BINAP catalysis, both chlorine atoms can be readily displaced by nucleophiles like 4-chlorophenol (B41353) to yield di-substituted products. arkat-usa.org The reactivity of the dichloropyridine derivatives is influenced by the electronic nature of the substituents; electron-withdrawing groups like the nitrile enhance reactivity towards palladium-catalyzed cross-coupling. arkat-usa.org

Multicomponent reactions (MCRs) also provide an efficient route to polyfunctionalized pyridines. ekb.egrsc.org These one-pot syntheses can generate complex molecules from simple starting materials, often with high atom economy. ekb.eg While not directly starting from this compound, these methods highlight the broader strategies for creating highly substituted pyridine rings. ekb.egrsc.org

| Starting Material | Reaction Type | Key Reagents/Catalysts | Product Type | Reference |

| 2,6-Dichloroisonicotinonitrile | Palladium-catalyzed cross-coupling | Pd2dba3, rac-BINAP, NaOtBu | 2,6-Diaryl-4-cyanopyridine | arkat-usa.org |

| Arylidene malononitrile, Methylarylketones | One-pot multicomponent reaction | Triethylamine, Sodium ethoxide | Polyfunctionalized pyridines | ekb.eg |

| N-vinyl/N-aryl amides | Amide activation and annulation | Trifluoromethanesulfonic anhydride, 2-chloropyridine | Substituted pyridines and quinolines | organic-chemistry.org |

Preparation of Advanced Ligands for Coordination Chemistry

Synthesis of Bis(pyrazolyl)pyridine Ligands

2,6-Dichloroisonicotinonitrile is a valuable starting material for the synthesis of 2,6-di(1H-pyrazol-1-yl)pyridine (bpp) ligands. whiterose.ac.ukwiley.com These tridentate nitrogen-donor ligands are crucial in coordination chemistry for their ability to form stable complexes with various metal ions. The synthesis typically involves the reaction of 2,6-dichloroisonicotinonitrile with two equivalents of sodium pyrazolate in a one-step process. wiley.com This method provides a more direct and less hazardous alternative to previous syntheses that involved the use of toxic cyanide reagents. wiley.com The resulting 2,6-di(pyrazol-1-yl)isonicotinonitrile can then be further modified or directly used for complexation.

Complexation with Transition Metals (e.g., Iron(II) Spin-Crossover Complexes)

Bis(pyrazolyl)pyridine ligands derived from 2,6-dichloroisonicotinonitrile readily form complexes with transition metals, most notably iron(II). whiterose.ac.ukwiley.com These iron(II) complexes, with the general formula [Fe(bpp)2]X2, are of significant interest due to their spin-crossover (SCO) properties. whiterose.ac.ukwiley.com SCO is a phenomenon where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. mdpi.com

The complex [FeL2][BF4]2, where L is 2,6-di(pyrazol-1-yl)isonicotinonitrile, exhibits a cooperative spin-transition with an unusual asymmetric hysteresis loop. wiley.com This behavior is attributed to the crystallization of the complex into a mixture of two high-spin polymorphs that convert to two low-spin phases upon cooling. wiley.com The SCO properties of these complexes are highly sensitive to the nature of the ligand substituents and the counter-ions present in the crystal lattice. whiterose.ac.uknih.gov For instance, the presence of different solvate molecules can significantly alter the spin transition temperature and the cooperativity of the SCO event. nih.gov

| Ligand | Metal Ion | Complex Type | Key Property | Reference |

| 2,6-di(pyrazol-1-yl)isonicotinonitrile | Iron(II) | [FeL2][BF4]2 | Asymmetric spin-crossover with hysteresis | wiley.com |

| 4-(isopropyldisulfanyl)-2,6-bis(pyrazolyl)pyridine | Iron(II) | [Fe(L1)2]X2 (X = BF4, ClO4) | Abrupt spin transitions with thermal hysteresis | nih.gov |

| N,N′-disubstituted 2,6-bis(pyrazol-3-yl)pyridine | Iron(II) | [Fe(3-bpp)2]2+ | Thermally induced spin-state switching in solution | mdpi.com |

Formation of Secondary Amide-Substituted Pyridine Derivatives

The synthesis of secondary amide-substituted pyridine derivatives from dihaloisonicotinonitrile precursors has been successfully demonstrated. arkat-usa.orgresearchgate.net This is significant as palladium-mediated reactions on pyridines substituted with amides were not previously well-established. arkat-usa.org The process typically involves the initial conversion of a dichloronicotinic acid to a secondary amide, for example, by reaction with cyclopropylamine. arkat-usa.orgresearchgate.net This is followed by a palladium-catalyzed cross-coupling reaction to introduce other substituents. arkat-usa.orgresearchgate.net For instance, the reaction of a 2,6-dichloro-N-cyclopropylnicotinamide with 4-chlorophenol using a Pd2dba3/rac-BINAP catalyst system yields the corresponding mono-substituted product. researchgate.net This demonstrates the feasibility of direct cross-coupling on pyridine rings bearing a secondary amide group, expanding the synthetic utility of dihalopyridine precursors. researchgate.net

Applications of Dihaloisonicotinonitrile Scaffolds in Advanced Synthesis and Materials Science

Role as Versatile Synthetic Intermediates in Organic Synthesis

2,3-Dichloroisonicotinonitrile is a key intermediate in organic synthesis due to the reactivity of its two chlorine substituents. These halogen atoms act as leaving groups in various reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. matanginicollege.ac.in The chloro groups on the pyridine (B92270) ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. Compared to their fluorine-containing counterparts, chloro-substituted pyridines like this compound are often more reactive in these substitutions because the carbon-chlorine bond is weaker than the carbon-fluorine bond.

This reactivity allows for the sequential and regioselective replacement of the chlorine atoms with a variety of nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse library of substituted isonicotinonitrile derivatives.

Furthermore, the compound is a valuable substrate for metal-catalyzed cross-coupling reactions. ambeed.com These reactions, which form new carbon-carbon or carbon-heteroatom bonds, are fundamental in modern synthetic chemistry. wikipedia.org The chlorine atoms can participate in widely used transformations like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enabling the attachment of aryl, vinyl, or other organic fragments to the pyridine core. nih.gov The combination of nucleophilic substitution and cross-coupling reactions provides a powerful toolkit for chemists to modify the this compound scaffold.

Table 1: Key Reaction Types for this compound This table is interactive. Click on the headers to sort.

| Reaction Type | Description | Typical Reagents | Bond Formed |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Replacement of a chlorine atom by a nucleophile. matanginicollege.ac.inspcmc.ac.in | Amines (R₂NH), Alkoxides (RO⁻), Thiolates (RS⁻) | C-N, C-O, C-S |

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction forming a new carbon-carbon bond. | Boronic acids (RB(OH)₂), Palladium catalyst, Base | C-C |

| Buchwald-Hartwig Amination | Palladium-catalyzed reaction forming a new carbon-nitrogen bond. | Amines (R₂NH), Palladium catalyst, Base | C-N |

| Heck Coupling | Palladium-catalyzed reaction of the halide with an alkene. | Alkenes (R-CH=CH₂), Palladium catalyst, Base | C-C |

Building Blocks for Complex Molecular Scaffolds and Heterocyclic Systems

The true synthetic utility of this compound is demonstrated in its role as a foundational building block for constructing complex molecular scaffolds, especially fused heterocyclic systems. uomustansiriyah.edu.iqias.ac.incore.ac.uk Fused heterocycles, which consist of two or more rings sharing atoms, are prevalent structures in pharmaceuticals and functional materials due to their rigid, well-defined three-dimensional shapes and unique electronic properties. ias.ac.inijpsr.com

A prominent example is the synthesis of the pyrido[2,3-b]pyrazine (B189457) core. rsc.orgontosight.ai This fused ring system is of significant interest in medicinal chemistry, with derivatives showing potential as antitumor agents. nih.gov The synthesis can be achieved by reacting this compound with a 1,2-diamine. In this reaction, the two adjacent chlorine atoms are displaced by the two amino groups of the diamine in a tandem nucleophilic substitution reaction, leading to the formation of the pyrazine (B50134) ring fused to the original pyridine core. For instance, reaction with ethylenediamine (B42938) would yield a dihydropyrido[2,3-b]pyrazine, which can be a precursor to other functionalized analogs. nih.gov The synthesis of 2,3-Dihydro-6,7-dichloro-pyrido[2,3-b]pyrazine-8-oxide highlights the utility of a dichloropyridine framework in accessing this important scaffold. nih.gov

Table 2: Illustrative Synthesis of a Fused Heterocycle This table is interactive. Click on the headers to sort.

| Starting Material | Reagent | Fused Ring System Formed | Key Reaction |

|---|---|---|---|

| This compound | Ethylenediamine | Pyrido[2,3-b]pyrazine | Double Nucleophilic Aromatic Substitution |

| This compound | 2-Aminophenol | Pyridobenzoxazine | Double Nucleophilic Aromatic Substitution |

| This compound | 2-Aminothiophenol | Pyridobenzothiazine | Double Nucleophilic Aromatic Substitution |

Precursors for Functional Materials (e.g., Spin-Crossover Materials)

The applications of this compound extend beyond traditional organic synthesis into the realm of materials science. It serves as an excellent precursor for designing ligands used in coordination polymers and functional materials like spin-crossover (SCO) complexes. rsc.orgnih.gov SCO materials are a class of molecular switches that can alternate between two different electronic spin states (high-spin and low-spin) when subjected to external stimuli such as temperature, pressure, or light. mdpi.combeilstein-journals.org This switching ability is accompanied by changes in magnetic properties, color, and structure, making them promising for applications in data storage, sensors, and displays. beilstein-journals.org

Typically, SCO complexes consist of a first-row transition metal ion, such as iron(II) or iron(III), coordinated to organic ligands, often containing nitrogen donor atoms. mdpi.comrsc.org The pyridine nitrogen and the nitrile nitrogen of the this compound scaffold are ideal N-donor sites for coordinating with metal centers.

A common strategy involves first modifying the scaffold by replacing the chlorine atoms with other chelating groups, such as pyrazoles or triazoles, through nucleophilic substitution. For example, studies on the isomer 2,6-dichloroisonicotinonitrile (B184595) have shown it can be reacted with pyrazoles to form 2,6-di(1H-pyrazol-1-yl)pyridine ligands, which in turn form Fe(II) complexes that exhibit spin-crossover behavior. whiterose.ac.uk A similar functionalization of this compound would produce novel multidentate ligands. The resulting ligand, featuring a pyridine ring flanked by two pyrazolyl groups and possessing a cyano substituent, could then be complexed with a metal salt (e.g., Iron(II) tetrafluoroborate) to assemble new coordination polymers or discrete complexes with potential SCO properties. whiterose.ac.uknih.gov

Table 3: Components of a Hypothetical Spin-Crossover Material from this compound This table is interactive. Click on the headers to sort.

| Component | Role | Example derived from this compound |

|---|---|---|

| Metal Ion | The switchable center that changes spin states. mdpi.com | Iron(II), Iron(III) |

| Ligand | Creates the specific electronic environment around the metal ion. rsc.org | 2,3-bis(pyrazol-1-yl)isonicotinonitrile |

| Counter-ion | Balances the charge and influences crystal packing. | Tetrafluoroborate (BF₄⁻), Perchlorate (ClO₄⁻) |

Future Research Directions in 2,3 Dichloroisonicotinonitrile Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly linked to the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and use of hazardous substances. ijsetpub.comijsetpub.com While traditional methods for synthesizing polychlorinated heterocycles often involve harsh conditions and environmentally persistent reagents, future research must pivot towards more sustainable pathways for producing 2,3-dichloroisonicotinonitrile.

A key avenue of exploration is the development of synthetic routes that utilize safer, biodegradable solvents and catalytic processes to minimize waste. nih.govrsc.org For instance, a known method for producing the target compound involves the dehydration of 2,3-dichloroisonicotinaldehyde (B1390827) oxime using reagents like methanesulfonyl chloride in pyridine (B92270). googleapis.com Future work could focus on replacing this process with a cleaner, catalytic dehydration method. Another forward-looking approach involves continuous flow chemistry, which can offer superior control over reaction parameters, enhance safety, and reduce waste generation compared to batch processes. ijsetpub.comijsetpub.com

The following table outlines a comparison between a traditional synthetic approach and a potential sustainable alternative, highlighting areas for future development.

| Feature | Traditional Synthesis Approach (Example) | Future Sustainable Approach (Target) |

| Starting Materials | Potentially derived from multi-step, hazardous processes. | Sourced from renewable feedstocks or via a more atom-economical route. |

| Reagents | Stoichiometric and potentially hazardous dehydrating agents (e.g., SOCl₂, MsCl). googleapis.com | Catalytic systems (e.g., solid acids, metal oxides), biocatalysts. ijsetpub.com |

| Solvents | Chlorinated or high-boiling point aprotic polar solvents. | Benign and biodegradable solvents (e.g., Cyrene™, ionic liquids) or solvent-free conditions. ijsetpub.comnih.gov |

| Process | Batch processing with potential for thermal runaway and side reactions. | Continuous flow processing for enhanced safety, purity, and scalability. ijsetpub.com |

| Waste Profile | Generation of significant stoichiometric byproducts and solvent waste. | High atom economy, catalytic waste streams, and recyclable solvents. |

By integrating these green chemistry principles, the synthesis of this compound can become more cost-effective, safer, and environmentally responsible, thereby facilitating its broader application in research and industry.

Development of Catalytic Systems for Highly Selective Transformations

The two chlorine atoms at the C2 and C3 positions of this compound are electronically and sterically distinct, presenting a prime opportunity for regioselective functionalization. The development of advanced catalytic systems that can selectively target one chlorine atom over the other is a major frontier for future research. This would unlock the ability to perform sequential, site-specific modifications, vastly expanding the molecular complexity that can be built upon this scaffold.

Transition-metal catalysis, particularly with palladium, rhodium, and zinc, offers powerful tools for such selective transformations. thieme-connect.comuni-muenchen.deaablocks.com Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) are of particular interest. Research has shown that on related dichloropyridine systems, the choice of ligand (e.g., BINAP, Xantphos) can be crucial in controlling reactivity and achieving mono-substitution. researchgate.net Future efforts should focus on systematically screening catalyst/ligand combinations to find conditions that provide high regioselectivity for either the C2 or C3 position of this compound. The electron-withdrawing nitrile group is expected to activate the C-Cl bonds towards oxidative addition by palladium, but it will also influence the relative reactivity of the two sites. researchgate.net

The table below summarizes potential catalytic systems and their targeted selective transformations on the this compound scaffold.

| Catalyst System | Reaction Type | Target Selectivity | Rationale & Research Direction |

| Pd(0) / Phosphine (B1218219) Ligands | Suzuki or Stille Cross-Coupling | C2 or C3 selective C-C bond formation | Investigate bulky or electron-rich ligands to tune electronic and steric effects, favoring substitution at one position over the other. researchgate.net |

| Pd(0) / Buchwald Ligands | Buchwald-Hartwig Amination | C2 or C3 selective C-N bond formation | Optimize reaction conditions to control mono-amination, preventing di-substitution, which is a common challenge with highly reactive substrates. researchgate.net |

| Rhodium Catalysts | C-H Activation/Functionalization | C5 or C6 C-H bond functionalization | Explore directing-group strategies where an initial substituent at C2 or C3 directs C-H activation at an adjacent position, as demonstrated in other hindered pyridine systems. thieme-connect.com |

| Organozinc Reagents | Negishi-type Coupling | Potentially milder C-C bond formation | Investigate transition-metal-free or zinc-catalyzed couplings, which may offer different selectivity profiles compared to palladium systems. uni-muenchen.deaablocks.com |

Success in this area would transform this compound from a simple building block into a sophisticated platform for constructing precisely defined, multi-substituted pyridine derivatives.

Design and Synthesis of New Functional Molecules and Materials Based on the Scaffold

The unique electronic properties and rigid structure of the this compound core make it an attractive scaffold for the design of novel functional molecules and materials. mdpi.comresearchgate.net By strategically replacing the chlorine atoms with various functional groups, chemists can tailor the properties of the resulting molecule for specific applications in medicinal chemistry, agrochemicals, and materials science.

One particularly promising area is the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs). Research on the related 3,5-dichloroisonicotinonitrile isomer has shown that it can serve as an acceptor unit in a donor-acceptor-donor (D-A-D) structure to create highly efficient thermally activated delayed fluorescence (TADF) emitters. mdpi.com Applying this design concept to the asymmetric this compound scaffold could lead to new TADF materials with unique photophysical properties, such as altered dipole moments and charge-transfer characteristics, potentially improving device performance. mdpi.com

Furthermore, substituted pyridine and isonicotinonitrile cores are prevalent in bioactive molecules. Derivatives of the related 3-amino-2-chloroisonicotinonitrile (B1311287) have shown potential as anticancer agents. This suggests that the this compound scaffold could be a valuable starting point for generating libraries of compounds for drug discovery, targeting areas such as kinase inhibition or other therapeutic pathways.

| Target Application | Molecular Design Concept | Key Synthetic Transformation | Potential Function |

| OLED Materials | Donor-Acceptor-Donor (D-A-D) structure with 2,3-disubstituted isonicotinonitrile as the acceptor. mdpi.com | Sequential Suzuki or Buchwald-Hartwig cross-coupling reactions. | Asymmetric TADF emitter with tuned emission wavelength and efficiency. mdpi.com |

| Pharmaceuticals | Introduction of amine or ether linkages at C2 and C3 to mimic biological scaffolds. | Selective nucleophilic aromatic substitution (SNAr) or Pd-catalyzed amination. | Kinase inhibitors, enzyme modulators, or other bioactive agents. |

| Agrochemicals | Functionalization with groups known for herbicidal or fungicidal activity. | Various C-C and C-heteroatom bond-forming reactions. | Novel herbicides or fungicides with a unique mode of action. |

| Molecular Probes | Attachment of fluorophores or reactive handles for bioconjugation. mdpi.com | Site-selective coupling reactions. | Probes for studying biological systems or for use in diagnostic assays. |

The rational design of molecules based on this scaffold, enabled by the selective synthetic methods discussed previously, will be a key driver of innovation. cam.ac.uk

Advanced Mechanistic Investigations Combining Experimental and Computational Approaches

To unlock the full potential of this compound in synthesis, a fundamental understanding of its reactivity is essential. Future research should integrate advanced experimental techniques with high-level computational modeling to elucidate the mechanisms of its key transformations. This synergistic approach is crucial for predicting reactivity, explaining observed selectivity, and rationally designing better catalysts and reaction conditions. nih.govnih.gov

For the selective catalytic functionalizations described in section 7.2, a key question is: what factors govern the regioselectivity between the C2 and C3 positions? Computational methods like Density Functional Theory (DFT) can be used to model the reaction pathways for nucleophilic substitution or palladium-catalyzed cross-coupling at both sites. nih.gov By calculating the energies of transition states and intermediates, researchers can predict the kinetically and thermodynamically favored products. These theoretical predictions can then be validated through carefully designed experiments.

For example, kinetic studies can measure reaction rates to determine activation barriers, while kinetic isotope effect (KIE) experiments can provide information about bond-breaking and bond-forming steps in the rate-determining transition state. nih.gov Such combined studies have proven invaluable in understanding the reactivity of other complex organic molecules. nih.gov

A proposed workflow for a combined mechanistic study is outlined below.

| Research Question | Experimental Technique | Computational Method | Expected Insight |

| What is the origin of regioselectivity in mono-amination? | Kinetic analysis of reactions at C2 vs. C3; Hammett analysis with substituted nucleophiles. | DFT calculation of transition state energies for oxidative addition and reductive elimination at both sites. nih.gov | Determination of whether selectivity is kinetically or thermodynamically controlled and identification of the rate-determining step. |

| How does the catalyst ligand influence selectivity? | Systematic screening of ligands and correlation of yield/selectivity with ligand properties (e.g., bite angle, cone angle). | Modeling of the catalyst-substrate complex with different ligands; Natural Bond Orbital (NBO) analysis. | Understanding of steric and electronic effects of the ligand on the transition state geometry and stability. |

| What is the precise mechanism of a novel transformation? | Isolation and characterization of reaction intermediates; in-situ spectroscopic monitoring (NMR, IR); 13C or 15N isotope labeling. nih.gov | Intrinsic Reaction Coordinate (IRC) calculations to map the entire reaction pathway; Distortion/Interaction analysis. nih.gov | A complete, step-by-step picture of the reaction mechanism, validating proposed intermediates and transition states. |

By pursuing these advanced mechanistic investigations, the chemical community can move beyond empirical screening and towards the rational, predictive design of reactions involving the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。